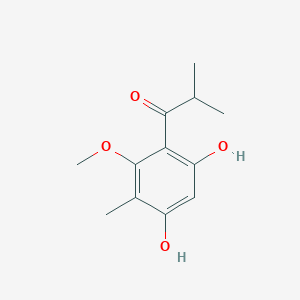![molecular formula C14H24NO6+ B14641903 ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid CAS No. 55989-05-4](/img/structure/B14641903.png)
ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid is a complex organic compound with the molecular formula C14H23NO6 and a molecular weight of 301.336 g/mol . This compound is known for its unique structure, which includes both ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various pharmaceutical intermediates.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and copolymers with specific properties.
Mécanisme D'action
The mechanism of action of ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The ester and amide groups in the compound allow it to participate in various biochemical reactions, influencing enzyme activity and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl prop-2-enoate
- 2-Methylenebutanedioic acid
- Prop-2-enamide
- Prop-2-en
Uniqueness
Ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid stands out due to its unique combination of ester and amide functional groups, which provide it with versatile reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in both academic and industrial settings .
Propriétés
Numéro CAS |
55989-05-4 |
|---|---|
Formule moléculaire |
C14H24NO6+ |
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.C5H8O2.C4H6O2/c1-4(3-6)5(7)8-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,6H2,1-2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)/p+1/b4-3+;; |
Clé InChI |
REECBMQPPLXPJZ-CZEFNJPISA-O |
SMILES isomérique |
CCOC(=O)C=C.CC(=C)C(=O)O.C/C(=C\[NH3+])/C(=O)OC |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C[NH3+])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


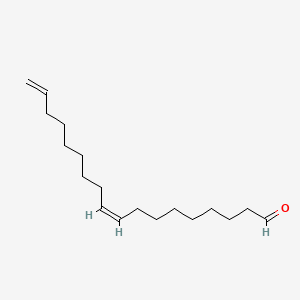
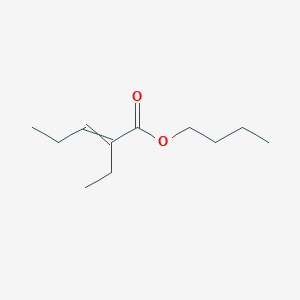
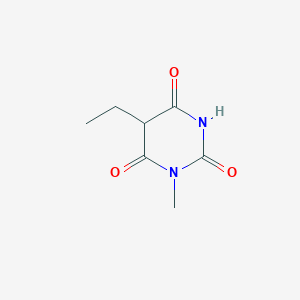
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
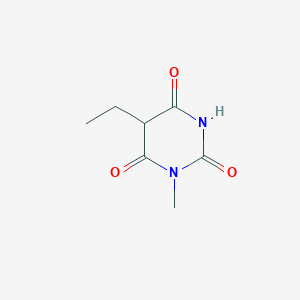
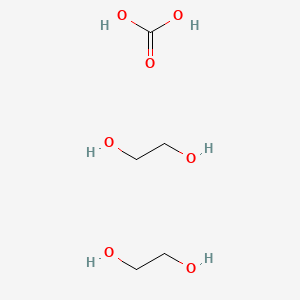
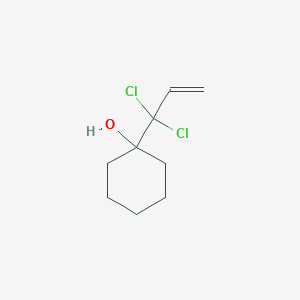
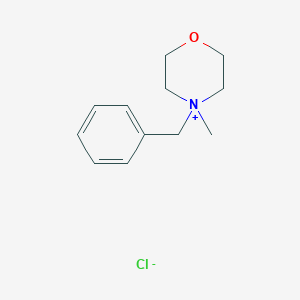
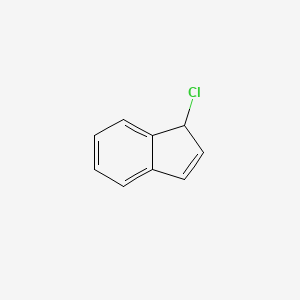
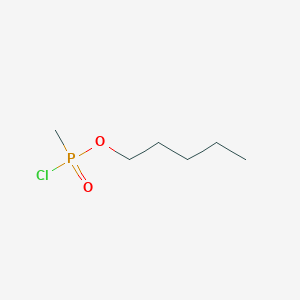
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)

